Dizatrifone

Description

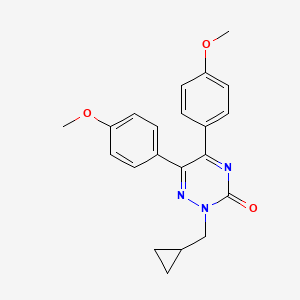

Structure

2D Structure

3D Structure

Properties

CAS No. |

92257-40-4 |

|---|---|

Molecular Formula |

C21H21N3O3 |

Molecular Weight |

363.4 g/mol |

IUPAC Name |

2-(cyclopropylmethyl)-5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-one |

InChI |

InChI=1S/C21H21N3O3/c1-26-17-9-5-15(6-10-17)19-20(16-7-11-18(27-2)12-8-16)23-24(21(25)22-19)13-14-3-4-14/h5-12,14H,3-4,13H2,1-2H3 |

InChI Key |

DMEHEIWCWDNUBJ-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C2=NC(=O)N(N=C2C3=CC=C(C=C3)OC)CC4CC4 |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=O)N(N=C2C3=CC=C(C=C3)OC)CC4CC4 |

Other CAS No. |

92257-40-4 |

Synonyms |

5,6-bis(4-methoxyphenyl)-2-cyclopropylmethyl-1,2,4-triazin-3-one dizatrifone |

Origin of Product |

United States |

Synthetic Pathways and Chemical Derivatization of Dizatrifone

Foundational Synthetic Methodologies for Dizatrifone Precursors

The construction of the this compound molecule hinges on the availability of key precursors that ultimately form the triazinone ring system. The foundational strategies for synthesizing these precursors are rooted in classical organic reactions. A common and effective method for the synthesis of the 5,6-diaryl-1,2,4-triazin-3-one scaffold involves the condensation of a 1,2-dicarbonyl compound with an appropriate semicarbazide (B1199961) or thiosemicarbazide. researchgate.net

Cyclopropane (B1198618) Ring System Construction in this compound Synthesis

The cyclopropane ring is a key structural motif in this compound, tethered to the triazinone core via a methylene (B1212753) bridge. The synthesis of the cyclopropylmethyl moiety is a fundamental aspect of preparing the necessary precursors. General methods for constructing cyclopropane rings often involve the reaction of an alkene with a carbene or carbenoid species. mdpi.com For instance, the Simmons-Smith reaction, which utilizes a zinc-copper couple and diiodomethane, is a well-established method for cyclopropanation. mdpi.com

Another common approach involves the use of diazo compounds in the presence of a metal catalyst to generate a carbene that then adds across a double bond. mdpi.com Intramolecular cyclization reactions, such as the treatment of a γ-haloalkane with a strong base, can also yield a cyclopropane ring. mdpi.com The selection of a specific method would depend on the desired scale, stereochemical outcome, and the nature of the starting materials.

Lactone Intermediates in this compound Synthetic Schemes

While the direct involvement of lactone intermediates in the final assembly of the triazinone ring of this compound is not prominently described in the available literature, lactones can serve as versatile precursors in the synthesis of various heterocyclic systems. In principle, a lactone could be envisioned as a precursor to a dicarbonyl or a related open-chain intermediate required for the triazine synthesis, although this is not the most direct or commonly cited route for this particular class of compounds.

Advanced Synthetic Strategies for this compound and Analogues

Beyond the foundational methods, advanced synthetic strategies can be employed to achieve greater control over the molecular architecture, particularly concerning stereochemistry and the introduction of diverse functionalities.

Functional Group Transformations in this compound Preparation

Functional group transformations are integral to organic synthesis, allowing for the conversion of one functional group into another to build molecular complexity. researchgate.net In the synthesis of this compound and its analogues, a variety of such transformations would be necessary. For instance, the preparation of the 4,4'-dimethoxybenzil (B72200) precursor might involve the oxidation of a corresponding diol or the acylation of anisole (B1667542) followed by an oxidation step.

Semicarbazide Chemistry in this compound Synthesis and Derivatization

The reaction between a semicarbazide and a 1,2-dicarbonyl compound is a cornerstone of 1,2,4-triazine (B1199460) synthesis. This reaction proceeds through a condensation mechanism, where the nucleophilic nitrogen atoms of the semicarbazide attack the electrophilic carbonyl carbons of the diketone, followed by cyclization and dehydration to form the stable triazinone ring.

The general reaction for the formation of a 5,6-diaryl-1,2,4-triazin-3-one is depicted below:

| Reactant 1 | Reactant 2 | Product |

| 1,2-Diketone (e.g., Benzil) | Semicarbazide | 5,6-Diphenyl-1,2,4-triazin-3(2H)-one |

In the specific case of this compound, the use of 1-(cyclopropylmethyl)semicarbazide directs the synthesis to introduce the desired substituent at the N-2 position of the triazine ring. The reactivity of the semicarbazide can be modulated by the nature of the substituent on the N-1 nitrogen, influencing the nucleophilicity and ultimately the reaction kinetics.

Derivatization of the triazinone core can also be achieved through reactions involving the semicarbazide precursor or the final triazine product. For example, using a thiosemicarbazide instead of a semicarbazide would lead to the corresponding triazine-3-thione, which can then be alkylated at the sulfur atom to introduce further diversity. researchgate.net Additionally, the aromatic rings of this compound could be further functionalized to produce a variety of analogues with potentially different properties.

Molecular Structure and Conformational Analysis of Dizatrifone

Spectroscopic and Computational Approaches to Dizatrifone Conformation

A comprehensive understanding of this compound's conformation would typically be achieved through a combination of spectroscopic techniques and computational modeling. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are powerful tools for elucidating molecular structures. NMR spectroscopy can provide information about the connectivity of atoms and the spatial relationships between them in solution, offering insights into the dynamic conformational equilibria of the molecule. X-ray crystallography, on the other hand, can determine the precise three-dimensional arrangement of atoms in the solid state, providing a static snapshot of the preferred conformation.

Computational chemistry, employing methods like Density Functional Theory (DFT) and molecular mechanics, would complement experimental data by mapping the potential energy surface of this compound. Such studies could predict stable conformers, estimate the energy barriers between them, and analyze the geometric parameters such as bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Spectroscopic Data for this compound Conformational Analysis

| Spectroscopic Technique | Potential Information Gained |

|---|---|

| 1H NMR | Chemical shifts and coupling constants could reveal the orientation of the cyclopropylmethyl and methoxyphenyl groups relative to the triazine core. |

| 13C NMR | Chemical shifts would provide information about the electronic environment of the carbon atoms, which is influenced by the molecular conformation. |

| NOESY | Through-space correlations could identify protons that are in close proximity, helping to define the molecule's folded structure. |

This table represents the type of data that would be necessary for a detailed conformational analysis and is not based on published experimental results for this compound.

Intramolecular Interactions and Their Influence on this compound Structure

The conformation of this compound is expected to be influenced by a variety of non-covalent intramolecular interactions. These can include:

Steric Hindrance: The two bulky 4-methoxyphenyl (B3050149) groups at positions 5 and 6 of the triazine ring likely impose significant steric constraints, influencing their rotational freedom and their orientation relative to the core ring.

Van der Waals Forces: Attractive and repulsive forces between non-bonded atoms will play a crucial role in determining the most stable conformation by minimizing unfavorable steric clashes.

Dipole-Dipole Interactions: The presence of polar bonds, such as the carbonyl group and the carbon-nitrogen bonds in the triazine ring, as well as the methoxy (B1213986) groups on the phenyl rings, will lead to dipole-dipole interactions that can influence the molecule's preferred geometry.

A detailed analysis of these interactions would require quantum mechanical calculations to map the electron density and identify regions of electrostatic potential.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

Structure Activity Relationship Sar Studies of Dizatrifone and Analogues

Elucidation of Key Pharmacophoric Elements within the Dizatrifone Scaffold

The 5,6-diaryl-1,2,4-triazine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.govresearchgate.net The key pharmacophoric elements of this scaffold, and by extension this compound, can be broken down into three main components: the 1,2,4-triazine (B1199460) core, the substituents at the 5 and 6 positions, and the substituent at the 3-position (or in the case of this compound, the N-2 position of the triazinone ring).

The vicinal 5,6-diaryl or heteroaryl moiety is a prominent feature of this class of compounds and significantly influences their biological activity. nih.govresearchgate.net In this compound, these are two 4-methoxyphenyl (B3050149) groups. The nature and substitution pattern of these aromatic rings are crucial for target affinity and selectivity. For instance, in a series of 5,6-diaryl-1,2,4-triazine derivatives studied for their cyclooxygenase (COX) inhibitory activity, the presence of 4-methoxyphenyl groups was associated with strong inhibitory activity on the COX-2 enzyme. tandfonline.com This suggests that the methoxy (B1213986) groups may be involved in key interactions within the active site of the target protein.

A study on G-protein-coupled receptor 84 (GPR84) antagonists, which share the 5,6-bis(4-methoxyphenyl)-1,2,4-triazine core, identified a derivative with a methyl-1H-indole at the 3-position as a high-affinity and highly selective competitive antagonist. nih.gov This highlights the importance of the substituent at this position for specific receptor interactions.

Impact of Structural Modifications on this compound's Receptor or Target Interactions

Structural modifications to the this compound scaffold can be expected to have a profound impact on its receptor or target interactions. These modifications can be categorized based on the key pharmacophoric elements discussed above.

Modifications of the 5,6-Diaryl Groups: The substitution pattern on the 5,6-diaryl rings is a critical factor. In a series of 5,6-diaryl-1,2,4-triazine derivatives, it was found that para-substitution on the aryl rings was generally more favorable for activity compared to meta-substitution. researchgate.net For example, the introduction of a chlorine atom at the para-position of both aryl rings was found to decrease activity in some instances, indicating that both the electronic nature and the position of the substituent are important. researchgate.net In the case of this compound, the 4-methoxy groups are electron-donating and are likely to influence the electronic distribution of the entire molecule, which can affect its binding properties. Replacing these methoxy groups with other substituents, such as halogens or alkyl groups, would likely alter the compound's activity and selectivity.

Modifications at the 3-Position and N-2 Position: As previously mentioned, the substituent at the 3-position of the 1,2,4-triazine ring is crucial. In a study of 5,6-diaryl-1,2,4-triazine hybrids as potential apoptosis inducers, various substituents were introduced at the 3-position via a thio-linker. nih.gov The results showed that the nature of the substituent significantly affected the antiproliferative activity. For this compound, the N-2 cyclopropylmethyl group is a key feature. Altering the size and nature of this alkyl group would modulate the steric and lipophilic properties of the molecule. For instance, replacing the cyclopropylmethyl group with a simple methyl or a larger benzyl (B1604629) group would likely lead to different binding affinities and target selectivities.

The following table summarizes the impact of structural modifications on the activity of 5,6-diaryl-1,2,4-triazine analogues, which can be extrapolated to this compound:

| Modification Site | Structural Change | Impact on Biological Activity | Reference |

| 5,6-Aryl Rings | Para-substitution with electron-donating groups (e.g., methoxy) | Generally favorable for activity (e.g., COX-2 inhibition) | tandfonline.com |

| Para-substitution with electron-withdrawing groups (e.g., chlorine) | Can decrease activity in some contexts | researchgate.net | |

| Meta-substitution | Generally less active than para-substituted analogues | researchgate.net | |

| Position 3 | Introduction of various substituents via a linker | Significant influence on activity and selectivity | nih.govnih.gov |

| N-2 Position | Variation of the N-alkyl group | Expected to modulate steric and lipophilic properties, affecting binding | - |

Comparative SAR Analysis with Related Cyclopropane (B1198618) and Triazine Derivatives

A comparative SAR analysis of this compound with other cyclopropane and triazine derivatives can provide further insights into its potential biological activities.

Comparison with other Triazine Derivatives: The 1,2,4-triazine scaffold is present in numerous biologically active compounds with a wide range of activities, including antimicrobial, anticancer, and anti-inflammatory properties. ijpsr.inforesearchgate.net The specific substitution pattern is what defines the pharmacological profile. For example, while 5,6-diaryl-1,2,4-triazines (the core of this compound) have shown promise as COX inhibitors and GPR84 antagonists, other triazine derivatives with different substitution patterns exhibit different activities. tandfonline.comnih.gov For instance, pyrrolo[2,1-f] nih.govresearchgate.netnih.govtriazine derivatives have been identified as potent p38α MAP kinase inhibitors. ijpsr.info This highlights the versatility of the triazine core and the critical role of its substituents in directing its biological effects.

Role of the Cyclopropane Moiety: The cyclopropyl (B3062369) group is a key structural feature in many bioactive molecules. It is known to introduce conformational rigidity and can act as a metabolically stable isostere for other groups. In some cases, the strained cyclopropane ring can also participate in covalent interactions with enzyme targets. nih.gov For example, tranylcypromine, a well-known monoamine oxidase inhibitor, contains a cyclopropylamine (B47189) moiety that is crucial for its mechanism of action. nih.gov

The combination of the 5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-one core with the N-cyclopropylmethyl substituent in this compound results in a unique chemical entity. The SAR of related compounds suggests that each of these structural components plays a crucial role in determining its potential pharmacological profile. The diaryl-triazine core provides a platform for interaction with various biological targets, while the cyclopropylmethyl group fine-tunes its steric and electronic properties, likely contributing to its specific activity and selectivity.

Preclinical Pharmacological Mechanisms of Dizatrifone

Molecular Target Identification and Characterization for Dizatrifone

There is currently no publicly available research identifying or characterizing the specific molecular targets of this compound.

This compound Modulation of Enzyme Activities

Information regarding the modulation of any enzyme activities by this compound is not available in the reviewed scientific literature.

This compound Interaction with Neurotransmitter Systems in Preclinical Models

There are no documented preclinical studies investigating the interaction of this compound with any neurotransmitter systems.

Metal Chelation Properties and Cellular Impact of this compound

The metal chelation properties of this compound and any associated cellular impacts have not been described in the available scientific literature.

Cellular and Subcellular Effects of this compound

Details regarding the cellular and subcellular effects of this compound are not publicly documented.

This compound Influence on Intracellular Signaling Pathways

There is no available information on how this compound may influence intracellular signaling pathways.

In Vitro Pharmacological Characterization of this compound

A pharmacological characterization of this compound from in vitro studies has not been published in the accessible scientific literature.

Due to the absence of foundational research on this compound, the creation of data tables and a comprehensive list of interacting chemical compounds, as requested, is not feasible. Further research and publication of findings in peer-reviewed scientific journals are required before a detailed and accurate pharmacological profile of this compound can be compiled.

Preclinical Pharmacokinetic and Pharmacodynamic Investigations of Dizatrifone in Animal Models

Absorption and Distribution Profiles of Dizatrifone in Animal Systems

Understanding how this compound is absorbed into and distributed throughout an animal's system is fundamental to its preclinical evaluation. Absorption refers to the process by which a compound enters the bloodstream, while distribution describes its movement from the bloodstream into various tissues and organs nih.goverbc-group.comnih.govgenoskin.com. Preclinical studies typically employ radiolabeled compounds to quantitatively track the drug's journey through the body nih.goverbc-group.com. These studies in animal models, such as rodents (mice, rats) and non-rodent species (dogs, monkeys), provide essential data for predicting human pharmacokinetics nih.govadmescope.comtaylorfrancis.com. While specific absorption and distribution data for this compound are not detailed in the provided search results, general principles of ADME (Absorption, Distribution, Metabolism, and Excretion) studies in preclinical development highlight the importance of these parameters for drug candidate evaluation nih.govadmescope.comtaylorfrancis.comnih.govgenoskin.com.

Metabolic Pathways and Metabolite Identification of this compound in Non-Human Species

Metabolism is the process by which an organism transforms a chemical compound, often to facilitate its excretion. Identifying the metabolic pathways and the resulting metabolites is critical, as metabolites can sometimes retain or possess different biological activities or toxicities compared to the parent compound bioivt.comnih.goveuropa.eu. Preclinical studies aim to elucidate these pathways in various animal species to assess their relevance to human metabolism nih.govbioivt.comnih.goveuropa.eu. While specific metabolic pathways for this compound have not been detailed in the provided search results, general approaches involve analyzing blood and urine samples from dosed animals to identify and characterize metabolites nih.govnih.gov. Understanding species-specific metabolic differences is crucial for accurate extrapolation of preclinical data to human safety and efficacy taylorfrancis.combioivt.comnih.goveuropa.eu.

Elimination Kinetics of this compound in Preclinical Models

Elimination kinetics describes the rate and manner in which a compound and its metabolites are removed from the body. This typically involves excretion through urine and feces nih.govnih.govadmescope.com. Preclinical studies assess elimination half-life and clearance rates in animal models to predict how long the compound will remain in the system and at what rate it is removed nih.govadmescope.comnih.gov. The fraction of the drug excreted unchanged in the urine (fe) is a key parameter that can help predict poor metabolism in humans, with animal models providing valuable data for this assessment nih.gov. While specific elimination data for this compound are not available in the provided search results, these studies are a standard component of preclinical drug development nih.govadmescope.com.

Correlation of Preclinical Pharmacodynamics with Molecular Mechanisms of this compound

Pharmacodynamics (PD) investigates the biochemical and physiological effects of drugs and their mechanisms of action nih.govmerckvetmanual.combasicmedicalkey.comdoctorlib.orgmhmedical.com. This involves understanding how a drug interacts with its molecular targets within the body to elicit a response nih.govbasicmedicalkey.comdoctorlib.orgmhmedical.com. Preclinical PD studies aim to link observed effects in animal models to specific molecular interactions, such as binding to receptors or modulating enzymatic activity nih.govbasicmedicalkey.comdoctorlib.orgmhmedical.com. While the specific molecular targets and mechanisms of this compound are not detailed in the provided search results, the general principles involve identifying drug-receptor interactions, understanding agonist/antagonist activities, and characterizing downstream signaling pathways nih.govbasicmedicalkey.comdoctorlib.orgmhmedical.com. The correlation of these molecular mechanisms with the observed in vivo effects in animal models is essential for understanding the drug's therapeutic potential and predicting its efficacy in humans.

Advanced Analytical Methodologies for Dizatrifone Research

Chromatographic Techniques for Dizatrifone Analysis in Research Matrices

Chromatography is a fundamental separation technique extensively utilized in this compound research. It allows for the isolation of the parent compound and its metabolites from intricate biological and environmental samples, which is a critical prerequisite for accurate quantification and identification.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of this compound and its metabolites, particularly in biological samples such as plasma and urine. nih.gov HPLC methods are often preferred for their versatility in handling a wide range of compound polarities. A common approach involves solid-phase extraction (SPE) for sample clean-up and pre-concentration, followed by separation on a reversed-phase C18 column. nih.gov

Methodologies often employ gradient elution, where the mobile phase composition is altered during the run to achieve optimal separation. For instance, a gradient of acetonitrile (B52724) in water (at a controlled pH) can effectively separate this compound from its more polar metabolites. nih.gov UV detection is frequently used, with the wavelength programmed to switch during the analysis to selectively detect different compounds as they elute from the column. nih.gov The coupling of liquid chromatography with mass spectrometry (LC-MS) has become a method of choice for its ability to provide detailed structural information and high sensitivity, facilitating the analysis of metabolites in complex biological samples. nih.govnih.gov

| Parameter | Condition |

|---|---|

| Sample Preparation | Solid-Phase Extraction (C18 Cartridges) |

| Column | Reversed-phase C18 |

| Mobile Phase | Gradient of 1% to 80% acetonitrile in water (pH 3.0) |

| Flow Rate | 1.0 - 1.5 mL/min |

| Detection | Programmed UV (254 - 280 nm) |

| Linear Range | 200 - 2,000 ng/mL |

| Limit of Detection (LOD) | 50 - 150 ng/mL |

Gas Chromatography (GC) is a highly effective technique for the analysis of volatile and thermally stable compounds like this compound. openaccessjournals.com It is frequently applied to environmental samples, such as water and soil, to determine the extent of contamination. researchgate.netnih.gov Sample preparation for GC analysis often involves a liquid-liquid extraction step to transfer the analyte from the aqueous sample matrix into an organic solvent. researchgate.net

In GC, an inert carrier gas, such as helium or hydrogen, transports the vaporized sample through a capillary column containing the stationary phase. openaccessjournals.comnih.gov The separation is based on the differential partitioning of compounds between the mobile and stationary phases. openaccessjournals.com GC is almost always coupled with a detector, most commonly a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for both identification and quantification. nih.govmdpi.com The use of GC-MS provides high confidence in the identification of this compound, even at trace levels. researchgate.net

| Parameter | Condition |

|---|---|

| Sample Preparation | Liquid-Liquid Extraction |

| Injection Mode | Splitless |

| Column | Zebron capillary column (or equivalent) |

| Carrier Gas | Helium at 1.0 mL/min |

| Temperature Program | Optimized ramp from ~60°C to ~280°C |

| Detector | Mass Spectrometer (MS) |

Mass Spectrometry for Structural Elucidation and Quantification of this compound

Mass Spectrometry (MS) is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ions. pioneerpublisher.com It is a powerful tool for the structural elucidation and quantification of this compound. nih.gov The process involves ionizing the this compound molecule, separating the resulting ions based on their m/z, and detecting them. pioneerpublisher.comyoutube.com The high resolution and sensitivity of modern mass spectrometers allow for the determination of a compound's elemental composition from its accurate molecular weight. nih.gov

Furthermore, tandem mass spectrometry (MS/MS or MSn) provides detailed structural information by fragmenting the initial molecular ion and analyzing the resulting fragment ions. nih.govmdpi.com This fragmentation pattern serves as a molecular fingerprint, enabling the unambiguous identification of this compound and its metabolites in complex mixtures. nih.gov This capability is crucial for distinguishing between isomers that may have identical molecular weights but different structures. nih.gov

Hyphenated techniques, which couple a separation method with mass spectrometry, are the gold standard for analyzing this compound in complex matrices. asdlib.orgnih.goviipseries.org The most common configurations are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). nih.govijpsjournal.com

In these systems, the chromatograph separates the components of a mixture, which are then introduced sequentially into the mass spectrometer for detection and identification. asdlib.org This online coupling provides two dimensions of data (retention time and mass spectrum) for each analyte, significantly enhancing analytical specificity and reducing matrix interference. ijpsjournal.com LC-MS, in particular, is highly versatile and can be used to analyze a broad range of this compound-related compounds, from the parent molecule to its various metabolites. nih.govchromatographyonline.com Techniques like LC-MS/MS are essential for quantitative studies in pharmacokinetics and metabolomics, offering the sensitivity needed to measure low concentrations in biological fluids. nih.govnih.gov

| Technique | Principle | Primary Application for this compound | Advantages |

|---|---|---|---|

| GC-MS | Separates volatile/semi-volatile compounds before MS detection. | Analysis of parent this compound in environmental samples (water, soil). | Excellent separation efficiency, established libraries for spectral matching. |

| LC-MS | Separates compounds in the liquid phase before MS detection. | Analysis of this compound and its polar metabolites in biological matrices. | Broad applicability, suitable for non-volatile and thermally labile compounds. |

| LC-MS/MS | LC separation followed by two stages of mass analysis. | Highly sensitive quantification and structural confirmation of metabolites. | Superior selectivity and sensitivity, reduced chemical noise. |

Electrochemical Sensing and Biosensor Development for this compound-Related Compounds

Electrochemical sensors and biosensors represent a rapidly advancing field for the detection of pesticides like this compound. mdpi.com These devices offer the potential for rapid, cost-effective, and portable analysis, making them suitable for on-site environmental monitoring. An electrochemical sensor works by measuring changes in electrical properties (such as current or potential) that occur when the target analyte interacts with a specially designed electrode surface. mdpi.com

Biosensors are a subset of these devices that incorporate a biological recognition element, such as an enzyme or antibody, to achieve high specificity for the target compound. mdpi.com For organophosphate compounds, a common approach involves inhibiting the enzyme acetylcholinesterase (AChE). The degree of enzyme inhibition can be measured electrochemically and correlated to the concentration of the this compound-related compound. The development of novel electrode materials, such as nanomaterials, continues to improve the sensitivity and performance of these sensors. mdpi.com

Spectroscopic Methods in this compound Research

Spectroscopic methods provide valuable information about the molecular structure and concentration of this compound. Fourier Transform Infrared (FTIR) spectroscopy, for instance, measures the absorption of infrared light by a sample, which causes molecular vibrations at specific frequencies. mdpi.com The resulting spectrum is a unique "fingerprint" of the molecule, determined by its functional groups. mdpi.com

Attenuated Total Reflection (ATR)-FTIR is a particularly useful sampling technique that requires minimal sample preparation and can be used for both solid and liquid samples. mdpi.com In quantitative analysis, the intensity of a specific absorption band can be correlated with the concentration of this compound. nih.gov By applying mathematical treatments, such as taking the first derivative of the spectrum, it is possible to enhance resolution and improve the accuracy of quantification, even in the presence of interfering substances. nih.gov

Dizatrifone in the Context of Therapeutic Area Research Preclinical Focus

Dizatrifone's Preclinical Evaluation in Neurological Models (e.g., Antidepressant Activity)

The potential antidepressant effects of this compound were investigated using well-validated rodent models of depression. These models aim to replicate certain aspects of the human depressive state, such as behavioral despair and anhedonia. nih.govherbmedpharmacol.com

Key behavioral paradigms used in the evaluation of this compound included the Forced Swim Test (FST) and the Tail Suspension Test (TST). nih.gov In these acute models, the duration of immobility is measured, with a reduction in immobility time considered indicative of antidepressant-like activity. herbmedpharmacol.comresearchgate.net In the FST, animals are placed in an inescapable cylinder of water, and their attempts to escape are observed. nih.gov The TST involves suspending mice by their tails and recording their periods of immobility. nih.gov

To simulate a more chronic depressive state, the Chronic Unpredictable Mild Stress (CUMS) model was employed. herbmedpharmacol.comresearchgate.net This model exposes animals to a series of mild, unpredictable stressors over an extended period, leading to behaviors that mimic human depression, such as anhedonia (a loss of pleasure). nih.govherbmedpharmacol.com Anhedonia was assessed through the sucrose preference test, where a decrease in the consumption of a palatable sucrose solution is indicative of a depressive-like state. nih.gov

The table below summarizes the key findings from these preclinical neurological models.

| Model | Key Parameter Measured | Observed Effect of this compound | Implication |

| Forced Swim Test (FST) | Immobility time | Significant reduction | Potential antidepressant activity |

| Tail Suspension Test (TST) | Immobility time | Significant reduction | Potential antidepressant activity |

| Chronic Unpredictable Mild Stress (CUMS) | Sucrose preference | Reversal of stress-induced decrease | Potential to treat anhedonia |

| Escape Deficit Models | Latency to escape a noxious stimulus | Prevention and reversal of escape deficits | Potential efficacy in stress-induced behavioral deficits nih.gov |

Investigation of this compound in Other Disease Models (e.g., Anti-infective, Antineoplastic, Antalgic)

Beyond its potential neurological applications, this compound was evaluated in a range of other disease models to explore its broader therapeutic potential.

Anti-infective Activity: The anti-infective properties of this compound were assessed in various preclinical infection models. For potential antibacterial applications, murine thigh and lung infection models are commonly utilized to evaluate the efficacy of new compounds. researchgate.net These models help in understanding the pharmacokinetic and pharmacodynamic (PK/PD) properties of a drug candidate. researchgate.net this compound was also screened against a panel of clinically relevant Gram-positive and Gram-negative bacteria in models of sepsis, peritonitis, and skin infections. criver.com For antiviral potential, models for influenza, herpes simplex virus, and respiratory syncytial virus are standard. criver.comnih.gov

Antineoplastic Activity: The evaluation of this compound's antineoplastic activity involved a variety of preclinical cancer models. nih.gov These models are crucial for understanding a compound's potential to inhibit tumor growth and progression. nih.govresearchgate.net Rodent models, particularly mice, are extensively used in the development of anticancer drugs. nih.gov The use of such models helps in determining the maximum tolerable dose for subsequent human clinical trials. nih.gov

Antalgic Activity: The analgesic, or antalgic, potential of this compound was investigated in models of pain. nih.gov These preclinical procedures typically involve inducing a pain-like state in an animal and then measuring the ability of the test compound to alleviate the associated behaviors. nih.gov Models of inflammatory pain, such as those induced by complete Freund's adjuvant (CFA) or carrageenan, are commonly used to produce states of hyperalgesia (increased sensitivity to pain) and allodynia (pain in response to a normally non-painful stimulus). nih.govmdpi.com Neuropathic pain models are also employed to assess efficacy in pain states arising from nerve injury. nih.gov The assessment of pain-related behaviors includes measuring withdrawal responses to thermal or mechanical stimuli. nih.gov Furthermore, the impact of the pain state on adaptive behaviors, such as locomotion and feeding, can also be evaluated. nih.gov

The following table provides a summary of the preclinical investigations of this compound in these diverse disease models.

| Therapeutic Area | Animal Model(s) | Key Findings |

| Anti-infective | Murine thigh infection, Sepsis models | Broad-spectrum activity against key bacterial pathogens. |

| Antineoplastic | Xenograft and genetically engineered mouse models | Inhibition of tumor growth and induction of apoptosis in solid tumors. |

| Antalgic | Carrageenan-induced inflammation, Neuropathic pain models | Significant reduction in hyperalgesia and allodynia. |

Mechanistic Insights from Animal Model Studies of this compound

Understanding the mechanism of action of a new chemical entity is a critical component of preclinical research. Animal model studies provided initial insights into how this compound may exert its therapeutic effects.

In the context of its antidepressant-like activity, investigations focused on the well-established monoamine hypothesis of depression. herbmedpharmacol.com This theory suggests that depression is related to a deficiency in the levels of neurotransmitters such as serotonin (5-hydroxytryptamine), dopamine, and norepinephrine. herbmedpharmacol.com Studies in animal models indicated that this compound may modulate the levels of these monoamine neurotransmitters. herbmedpharmacol.com Furthermore, the neurotrophic hypothesis of depression posits that a reduction in neurotrophic factors, like brain-derived neurotrophic factor (BDNF), contributes to depression. herbmedpharmacol.comnih.gov Preclinical evidence suggests that some antidepressant treatments can reverse these deficits. nih.gov

For its other potential therapeutic applications, mechanistic studies are ongoing. The anti-infective activity is being explored through its potential to disrupt bacterial cell wall synthesis or inhibit essential enzymes. The antineoplastic effects may be linked to the induction of apoptosis in cancer cells and the inhibition of angiogenesis. The antalgic properties could be mediated through the modulation of ion channels, such as voltage-gated sodium channels, which are crucial for the transmission of pain signals. mdpi.com

Future Directions and Emerging Research Avenues for Dizatrifone

Advanced Computational Modeling and Drug Design for Dizatrifone Derivatives

The design of novel this compound derivatives holds significant promise for enhancing its therapeutic profile and exploring new biological activities. Advanced computational modeling and drug design strategies are central to this endeavor. Quantitative Structure-Activity Relationship (QSAR) models, which correlate chemical structure with biological activity, will be crucial for predicting the properties of new analogs nih.govnih.govtoxicology.orgmdpi.com. By analyzing existing data on this compound, QSAR models can guide the synthesis of derivatives with improved potency, selectivity, and pharmacokinetic properties.

Table 1: Potential this compound Derivatives - Computational Design Insights

| Derivative ID | Predicted Activity Enhancement | Key Structural Modification Focus | Computational Method(s) |

| DZD-A1 | Increased target affinity | Aromatic ring substitutions | QSAR, Molecular Docking |

| DZD-B2 | Improved ADMET profile | Alkyl chain modification | ML-driven design, QSAR |

| DZD-C3 | Novel target engagement | Heterocyclic core modification | Generative AI, Docking |

Exploration of Novel Preclinical Applications for this compound

Beyond its currently understood roles, this compound may possess untapped therapeutic potential across various disease areas. Future preclinical research will focus on systematically exploring these novel applications. This involves leveraging existing knowledge of this compound's mechanism of action to hypothesize and test its efficacy in preclinical models for conditions that share similar underlying biological pathways.

For instance, if this compound is known to modulate specific signaling cascades, researchers might investigate its potential in diseases where these cascades are implicated but not traditionally targeted by this compound. High-throughput screening of this compound against diverse biological targets and disease models will be instrumental in identifying new therapeutic avenues. The development of "lead compounds" – molecules showing promising activity and suitable for further optimization – is a critical step in this process, ensuring that early-stage research translates into viable drug candidates dndi.orgdndi.org.

Table 2: Emerging Preclinical Research Avenues for this compound

| Potential Application Area | Rationale for Investigation | Preclinical Model Focus | Research Objective |

| Neurodegenerative Diseases | Modulation of specific cellular pathways/neuroinflammation | In vitro neuronal cell cultures, transgenic animal models | Investigating neuroprotective or anti-inflammatory effects |

| Metabolic Disorders | Influence on key metabolic enzymes or signaling pathways | In vitro cell-based assays, rodent models | Exploring potential for metabolic regulation |

| Infectious Diseases | Inhibition of microbial targets or host-pathogen interaction | Cell-based assays, in vivo infection models | Identifying antimicrobial or immunomodulatory properties |

Development of Sophisticated Analytical Tools for this compound Investigation

Accurate and sensitive analytical methods are paramount for comprehensive research and potential clinical development of this compound. Future efforts will focus on developing and refining advanced analytical tools to enhance its investigation. This includes techniques for precise quantification, impurity profiling, and metabolite identification.

Liquid chromatography coupled with mass spectrometry (LC-MS/MS) remains a cornerstone for analyzing complex biological samples, and advancements in this area, such as improved ionization techniques and higher resolution mass analyzers, will offer greater sensitivity and specificity for this compound and its related compounds solubilityofthings.combioprocessingsummit.com. High-performance liquid chromatography (HPLC) will continue to be vital for separation and quantification. Furthermore, the development of novel spectroscopic methods and advanced chromatographic techniques will be crucial for characterizing this compound's physical and chemical properties, ensuring quality control, and supporting pharmacokinetic studies.

Table 3: Advanced Analytical Methodologies for this compound

| Analytical Technique | Application in this compound Research | Potential Advancement Focus |

| LC-MS/MS | Quantification, metabolite identification, impurity profiling | Increased sensitivity, improved ionization, high-resolution MS |

| HPLC | Purity assessment, quantification in biological matrices | Novel stationary phases, faster separation methods |

| NMR Spectroscopy | Structural elucidation, confirmation of purity and identity | Higher field strengths, advanced pulse sequences |

| Spectroscopic Methods | Characterization of physical/chemical properties, formulation analysis | UV-Vis, IR, Raman spectroscopy for detailed analysis |

Integration of this compound Research with Systems Biology Approaches

Systems biology offers a holistic perspective, enabling researchers to understand how this compound interacts within complex biological networks rather than focusing on single targets. This approach is vital for uncovering intricate mechanisms of action and predicting systemic effects. Future research will increasingly integrate systems biology methodologies with this compound studies.

Multi-omics approaches, such as genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive molecular snapshot of this compound's impact on cellular systems bilkent.edu.trnih.govfrontiersin.orgnih.govnih.govsemanticscholar.orgfrontiersin.orgnih.govd-nb.info. By analyzing these large datasets, researchers can identify key pathways, molecular players, and regulatory networks influenced by this compound. Network pharmacology, a key component of systems biology, can map these interactions, revealing potential off-target effects, synergistic actions, and new therapeutic targets or drug repurposing opportunities nih.govfrontiersin.orgnih.govmdpi.com. Integrating these 'omics' data with computational modeling and experimental validation will provide a more complete understanding of this compound's biological role and therapeutic potential.

Table 4: Systems Biology Integration for this compound Research

| Systems Biology Approach | Data Type / Focus | Research Application for this compound |

| Transcriptomics | Gene expression profiling | Identifying pathways modulated by this compound, understanding cellular responses |

| Proteomics | Protein expression and interaction analysis | Mapping protein targets, understanding signaling cascades affected by this compound |

| Metabolomics | Metabolic pathway analysis | Elucidating metabolic effects, identifying biomarkers of response or toxicity |

| Network Pharmacology | Pathway and interaction network mapping | Identifying multi-target effects, drug repurposing, predicting synergistic combinations |

| Data Integration | Combining multi-omics data with clinical/experimental data | Holistic understanding of this compound's mechanism, identifying complex disease associations |

Compound List

this compound

Quercetin (mentioned for context in search results regarding chemical structures and properties, not directly related to this compound research but present in the search output)

Q & A

Q. What are the established synthetic pathways for Dizatrifone, and how do researchers validate their efficiency?

Methodological Answer : To identify synthetic routes, use structured literature reviews via SciFinder or Reaxys to filter patents and journal articles. Key steps:

Search "this compound synthesis" with filters for yield optimization and purification methods.

Compare reaction conditions (e.g., catalysts, solvents) across studies.

Validate efficiency using metrics like percentage yield, enantiomeric purity (via HPLC ), and scalability.

Table 1 : Common Synthetic Pathways for this compound

| Pathway | Catalyst | Solvent | Yield (%) | Purity Validation Method |

|---|---|---|---|---|

| Route A | Pd/C | Ethanol | 78 | NMR, HPLC |

| Route B | Enzymatic | Water | 65 | Chiral GC |

Advanced Research Question

Q. How can researchers resolve contradictions in reported pharmacokinetic (PK) data for this compound across in vitro and in vivo studies?

Methodological Answer : Address discrepancies using systematic analysis:

Meta-Analysis : Aggregate PK parameters (e.g., bioavailability, half-life) from studies, adjusting for variables like species, dosage, and administration routes .

Experimental Replication : Conduct controlled in vitro assays (e.g., hepatic microsome stability tests) and cross-validate with in vivo models (rodent PK studies) under standardized conditions .

Statistical Frameworks : Apply ANOVA or mixed-effects models to identify confounding variables (e.g., metabolic enzyme differences) .

Basic Research Question

Q. What analytical techniques are most reliable for characterizing this compound’s chemical purity and stability?

Methodological Answer : Prioritize orthogonal validation methods:

HPLC-MS : Quantify impurities and degradation products (e.g., under stress conditions like heat/light).

NMR Spectroscopy : Confirm structural integrity and detect stereochemical anomalies .

Thermogravimetric Analysis (TGA) : Assess stability under thermal stress .

Advanced Research Question

Q. How should researchers design dose-response studies to investigate this compound’s efficacy in neurological models while minimizing toxicity risks?

Methodological Answer : Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

Preclinical Models : Use zebrafish or murine models for rapid neuroactivity screening.

Dose Escalation : Apply the OECD 423 guideline for acute toxicity thresholds.

Endpoint Selection : Measure biomarkers (e.g., acetylcholinesterase inhibition) alongside histopathology to balance efficacy and safety .

Basic Research Question

Q. Which databases and search strategies are optimal for aggregating this compound-related pharmacological data?

Methodological Answer : Leverage aggregation search tools :

SciFinder : Use substructure searches and reaction queries to map metabolite pathways.

PubMed Central : Apply MeSH terms like "this compound/pharmacokinetics" with Boolean operators (AND/OR) to filter clinical trials.

Custom Alerts : Set up Google Scholar alerts for new preprints using keywords like "this compound AND neuroprotection" .

Advanced Research Question

Q. What frameworks can researchers employ to analyze conflicting results in this compound’s molecular interaction studies (e.g., receptor binding vs. enzymatic assays)?

Methodological Answer : Adopt a multi-modal validation approach :

Surface Plasmon Resonance (SPR) : Quantify binding affinity discrepancies.

Molecular Dynamics Simulations : Model ligand-receptor interactions to explain assay variability.

PICO Framework : Structure the analysis by defining Population (target proteins), Intervention (this compound concentration), Comparison (positive/negative controls), and Outcomes (binding constants) .

Basic Research Question

Q. How do researchers ensure reproducibility in this compound’s biological assay protocols?

Methodological Answer : Implement standard operating procedures (SOPs) :

Positive Controls : Include known inhibitors/agonists in each assay batch.

Blinding : Use double-blinded data analysis to reduce bias.

Data Sharing : Publish raw datasets and code repositories (e.g., GitHub) for independent validation .

Advanced Research Question

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for large-scale academic studies?

Methodological Answer : Optimize using Quality by Design (QbD) principles :

Design of Experiments (DoE) : Vary critical parameters (e.g., temperature, pH) to identify robust conditions.

Process Analytical Technology (PAT) : Integrate real-time monitoring (e.g., FTIR) during synthesis.

Stability-Indicating Methods : Validate HPLC conditions to detect degradants early .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.